Product packaging for 4-Oxo-L-glutamic acid(Cat. No.:CAS No. 28283-33-2)

4-Oxo-L-glutamic acid

Cat. No.: B15252505
CAS No.: 28283-33-2
M. Wt: 161.11 g/mol
InChI Key: NXTHZBADARDKFK-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-L-glutamic acid is a derivative of the fundamental amino acid L-glutamic acid with the molecular formula C5H7NO5 . This compound is of significant interest in biochemical research, particularly in the study of metabolic pathways and amino acid chemistry. Researchers value it as a specialized molecule for probing glutamic acid metabolism and its role in various biological processes. L-glutamic acid itself is a crucial metabolite and a building block for proteins, and its derivatives are widely used to investigate cellular functions . The "4-Oxo" modification makes this analog a valuable tool for studying specific enzymatic reactions and metabolic fluxes, especially in contexts like the tricarboxylic acid (TCA) cycle and the intricate network connecting glutamate, glutamine, and α-ketoglutarate . Research into glutamic acid derivatives has gained substantial momentum due to their potential implications in understanding and modulating disease-related metabolic pathways. For instance, cancer cell metabolism often exhibits a dependency on glutamine and glutamate, a process known as "glutamine addiction," to fuel rapid growth and maintain redox homeostasis . Compounds that interfere with these metabolic pathways are actively investigated in preclinical research for their therapeutic potential. While this compound is a distinct entity, the broader class of glutamic acid derivatives includes molecules being studied for their ability to inhibit key enzymes such as glutaminase or glutamine synthetase, which could lead to novel research tools and therapeutic strategies . This product is supplied as a high-purity reagent suitable for in vitro research applications. It is intended for use by qualified laboratory professionals only. This compound is strictly for research use and is not intended for diagnostic or therapeutic procedures, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO5 B15252505 4-Oxo-L-glutamic acid CAS No. 28283-33-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28283-33-2

Molecular Formula

C5H7NO5

Molecular Weight

161.11 g/mol

IUPAC Name

(2S)-2-amino-4-oxopentanedioic acid

InChI

InChI=1S/C5H7NO5/c6-2(4(8)9)1-3(7)5(10)11/h2H,1,6H2,(H,8,9)(H,10,11)/t2-/m0/s1

InChI Key

NXTHZBADARDKFK-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)C(=O)O

Origin of Product

United States

Biosynthetic and Metabolic Pathways of 4 Oxo L Glutamic Acid

Hypothetical and Proposed Biosynthetic Routes for 4-Oxo-L-glutamic Acid

The synthesis of this compound is believed to occur through two primary mechanisms: the direct oxidation of L-glutamic acid and the transamination of a suitable precursor.

The most direct proposed route for the formation of this compound is through the enzymatic dehydrogenation or oxidation of L-glutamic acid. This reaction would involve the removal of two hydrogen atoms from the fourth carbon of L-glutamic acid, resulting in the formation of a keto group. While specific enzymes catalyzing this direct conversion have not been definitively characterized, the existence of various dehydrogenases acting on amino acids suggests a plausible mechanism. This process would be analogous to other known amino acid oxidation reactions within the cell.

A more widely accepted hypothesis for the biosynthesis of this compound involves transamination reactions. Transaminases, a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, are central to this process. In this scenario, a precursor molecule, 4-oxo-2-ketoglutarate, would accept an amino group from a donor amino acid, such as L-glutamate or L-aspartate, to yield this compound. This reaction is a key example of the interconnectedness of amino acid metabolism, where the synthesis of one amino acid is dependent on the availability of others.

Intermediacy of this compound in Amino Acid Metabolism

This compound is not merely a metabolic endpoint but serves as a crucial intermediate, linking various metabolic pathways.

As a derivative of glutamic acid, this compound is an integral part of the glutamic acid family of amino acids. This family, which includes glutamine, proline, and arginine, is characterized by their shared biosynthetic precursor, α-ketoglutarate. This compound can be envisioned as an intermediary in the interconversion of these amino acids, potentially being converted back to L-glutamic acid or participating in other reactions that lead to the synthesis of other family members.

The metabolic significance of this compound extends beyond amino acid metabolism, with direct links to the Krebs cycle (also known as the citric acid cycle). The carbon skeleton of this compound can theoretically be derived from or converted to Krebs cycle intermediates. For instance, its precursor, 4-oxo-2-ketoglutarate, is structurally similar to α-ketoglutarate, a key component of the Krebs cycle. This connection highlights the role of this compound in bridging amino acid and carbohydrate metabolism, allowing for the flow of carbon between these two essential cellular processes. The pyruvate (B1213749) dehydrogenase complex (PDC) and the oxoglutarate dehydrogenase complex (OGDC) are examples of multienzyme complexes that are structurally and functionally related to enzymes that could potentially be involved in the metabolism of 4-oxo-acids. wikipedia.org

Metabolic Fates and Degradation Pathways of this compound

The cellular concentration of this compound is tightly regulated, with any excess being channeled into specific degradation pathways. The primary fate of this compound is likely its conversion back to L-glutamic acid or other readily metabolizable molecules. This can occur through a reversal of the biosynthetic transamination reaction or through other enzymatic modifications. The carbon skeleton can be funneled into the Krebs cycle for energy production, while the amino group can be utilized for the synthesis of other nitrogen-containing compounds or excreted as urea (B33335). While the specific enzymes and intermediates in the degradation of this compound are not fully elucidated, the general principles of amino acid catabolism provide a framework for understanding its breakdown.

Unraveling the Metabolic Journey of this compound

The intricate web of cellular metabolism involves a vast array of molecules, many of which are still under active investigation. One such compound, this compound, sits (B43327) at a metabolic crossroads, with its biosynthetic and metabolic pathways intertwined with the metabolism of other key amino acids. While direct and extensive research on this compound is limited, its close structural relationship with 4-hydroxy-L-glutamic acid provides significant clues to its metabolic fate.

The precise biosynthetic pathway leading to this compound is not yet fully elucidated. However, it is strongly suggested to be an intermediate in the metabolism of other compounds, particularly through the oxidation of 4-hydroxy-L-glutamic acid. The metabolic landscape of 4-hydroxy-L-glutamic acid is better understood and offers a window into the potential origins and transformations of its 4-oxo counterpart.

4-Hydroxy-L-glutamic acid is a known metabolite in various organisms, including humans, and is involved in the degradation pathway of 4-hydroxyproline, a major component of collagen. nih.govnih.gov In humans, elevated levels of 4-hydroxyglutamate are considered a biomarker for Primary Hyperoxaluria Type 3, an inborn error of metabolism. nih.gov

The metabolic journey of these related compounds likely involves a series of enzymatic reactions, including reductive and oxidative conversions.

Reductive Conversions

The reduction of this compound would yield 4-hydroxy-L-glutamic acid. This type of reaction is typically catalyzed by dehydrogenase or reductase enzymes, often utilizing cofactors like NADH or NADPH to donate electrons. While a specific enzyme dedicated to the reduction of this compound has not been definitively identified, the existence of L-erythro-4-hydroxyglutamate:NAD+ oxidoreductase (EC 1.5.1.12) points towards this possibility. This enzyme catalyzes the reversible reaction between L-erythro-4-hydroxyglutamate and L-4-hydroxyglutamate semialdehyde, a closely related compound to this compound. The reversibility of this reaction suggests that a similar enzyme could potentially reduce this compound.

The general reaction for such a reductive conversion can be represented as:

This compound + NAD(P)H + H⁺ ⇌ 4-Hydroxy-L-glutamic acid + NAD(P)⁺

The equilibrium of this reaction would be influenced by the cellular concentrations of the substrates and products, as well as the specific kinetic properties of the involved enzyme.

Further Oxidative Transformations

The oxidation of this compound could lead to several downstream metabolites. One potential pathway involves its conversion to 4-hydroxy-2-oxoglutarate. This is supported by the known metabolic fate of 4-hydroxy-L-glutamic acid, which can be converted to 4-hydroxy-2-oxoglutarate by the action of 4-hydroxyglutamate aminotransferase. hmdb.ca It is plausible that this compound could also be a substrate for a similar transamination or an oxidative process leading to the same product.

Furthermore, the general metabolism of oxo-acids suggests that this compound could be a substrate for various dehydrogenase complexes, such as the oxoglutarate dehydrogenase complex (OGDC), which plays a crucial role in the citric acid cycle. wikipedia.org These complexes catalyze the oxidative decarboxylation of α-keto acids. If this compound were to undergo such a reaction, it would likely be converted into a shorter-chain acyl-CoA derivative, feeding into other metabolic pathways.

The potential oxidative transformations highlight the role of this compound as an intermediate that can be channeled into central carbon metabolism.

Research Findings on Related Enzymes and Pathways

Detailed research has focused on enzymes that metabolize structurally similar compounds, providing insights into the potential enzymatic machinery acting on this compound.

Enzyme/PathwaySubstrate(s)Product(s)Relevance to this compound Metabolism
L-erythro-4-hydroxyglutamate:NAD+ oxidoreductase (EC 1.5.1.12) L-erythro-4-hydroxyglutamate, NAD⁺L-4-hydroxyglutamate semialdehyde, NADH, H⁺Suggests a potential reductive pathway from a similar oxo-acid to a hydroxy-acid, and vice-versa.
4-Hydroxyglutamate aminotransferase 4-Hydroxy-L-glutamic acid, α-ketoglutarate4-Hydroxy-2-oxoglutarate, L-glutamateIndicates a possible oxidative pathway for this compound or its precursor. hmdb.ca
4-Hydroxyproline degradation pathway 4-HydroxyprolineGlyoxylate, Pyruvate4-Hydroxy-L-glutamic acid is an intermediate in this pathway, suggesting a source for its precursor. nih.govnih.gov
Glutamate (B1630785) Dehydrogenase (GDH) L-glutamate, NAD(P)⁺α-ketoglutarate, NH₄⁺, NAD(P)HWhile direct activity on this compound is not confirmed, the broad substrate specificity of some dehydrogenases makes it a potential candidate enzyme. wikipedia.orgnih.gov

Enzymology of 4 Oxo L Glutamic Acid Synthesis and Transformation

Structural and Mechanistic Studies of 4-Oxo-L-glutamic Acid Interacting Enzymes

Consistent with the lack of identified enzymes that synthesize or transform this compound, there are no published structural or mechanistic studies of enzyme-substrate complexes involving this molecule.

Active Site Analysis and Substrate Binding

The active sites of enzymes that metabolize L-glutamate and its derivatives are highly specific to accommodate the dicarboxylic acid structure of their substrates.

Glutamate (B1630785) Dehydrogenase (GDH) : This enzyme catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia (B1221849). ebi.ac.uknih.govwikipedia.org Given its function, GDH is a potential enzyme for the transformation of this compound. The architecture of the GDH active site is well-studied. Each subunit of the hexameric enzyme contains a glutamate-binding domain, a NAD(P)+-binding domain, and a regulatory domain. nih.gov

Detailed analysis of the GDH from Clostridium symbiosum has identified key catalytic residues. Aspartate-165 is proposed to act as the general base, deprotonating the α-amino group of the glutamate substrate. This facilitates a subsequent hydride transfer to the NAD+ cofactor. Lysine-125 then activates a water molecule, which attacks the resulting iminoglutamate intermediate. ebi.ac.uk Site-directed mutagenesis studies where Asp-165 was replaced with serine resulted in a 100,000-fold decrease in the rate of oxidative deamination, confirming its critical role in catalysis. researchgate.net

Glutamate Synthase (GltS) : Also known as GOGAT, this enzyme is crucial for ammonia assimilation in bacteria and plants, catalyzing the formation of two L-glutamate molecules from L-glutamine and 2-oxoglutarate. nih.govnih.gov The enzyme functions by channeling ammonia from an amidotransferase domain to an FMN-binding domain where synthesis occurs. nih.gov Structural studies of GltS from Synechocystis with the inhibitor 5-oxo-L-norleucine, which mimics the glutamyl-thioester intermediate, have provided a model for the active conformation of the enzyme. nih.gov

4-Hydroxyglutamate Transaminase : This enzyme (EC 2.6.1.23) catalyzes the transfer of an amino group from 4-hydroxy-L-glutamate to 2-oxoglutarate, yielding 4-hydroxy-2-oxoglutarate and L-glutamate. wikipedia.org Research suggests that this enzyme activity may be carried out by aspartate transaminase, indicating a degree of substrate promiscuity within this class of enzymes. genome.jp The active site of transaminases typically features a pyridoxal-5'-phosphate (PLP) cofactor covalently bound to a lysine (B10760008) residue, which facilitates the amino group transfer.

Enzyme Kinetics and Inhibitor Studies

The kinetics of enzymes involved in glutamate metabolism have been studied in various organisms, revealing complex regulatory mechanisms.

Enzyme Kinetics : Glutamate dehydrogenase (GDH) exhibits complex kinetic behavior. In some cases, it deviates from standard Michaelis-Menten kinetics, showing allosteric regulation. nih.govresearchgate.net For example, the GDH from Bacillus methanolicus displays a relatively low affinity for L-glutamate in the degradative direction, with a high Michaelis constant (Km) of 250 mM. Conversely, its Km for ammonium (B1175870) in the synthetic direction is 10 mM, suggesting a preference for L-glutamate synthesis under the tested conditions. nih.gov The two glutamate synthase (GOGAT) enzymes found in the same organism, GltA and GltA2, show similar affinities for their substrates, L-glutamine and 2-oxoglutarate, with Km values ranging from 1.0 to 1.4 mM. nih.govasm.org

Table 1: Kinetic Parameters of Enzymes in Glutamate Metabolism

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)Reference
Glutamate Dehydrogenase (YweB)Bacillus methanolicusL-Glutamate2502 nih.gov
Glutamate Dehydrogenase (YweB)Bacillus methanolicusAmmonium1014 nih.gov
Glutamate Synthase (GltA)Bacillus methanolicus2-Oxoglutarate1.04 nih.govasm.org
Glutamate Synthase (GltA)Bacillus methanolicusL-Glutamine1.34 nih.govasm.org
Glutamate Synthase (GltA2)Bacillus methanolicus2-Oxoglutarate1.04 nih.govasm.org
Glutamate Synthase (GltA2)Bacillus methanolicusL-Glutamine1.44 nih.govasm.org

Inhibitor Studies : The regulation of glutamate-metabolizing enzymes is critical for cellular homeostasis. Mammalian GDH is subject to allosteric regulation; it is potently inhibited by guanosine (B1672433) triphosphate (GTP) when cellular energy levels are high. nih.gov Conversely, it is activated by adenosine (B11128) diphosphate (B83284) (ADP) and L-leucine. nih.govnih.gov This regulation allows the cell to control the flow of glutamate into the Krebs cycle based on its energy needs.

While specific inhibitors for enzymes acting on this compound are not well-documented, studies on related compounds provide valuable insights. The glutamine analog L-2-amino-4-oxo-5-chloropentanoate has been shown to inhibit the transport of glutamine and other amino acids into lymphoid cells. nih.gov This indicates that molecules with an oxo-group in a similar position can interact with and block biological transport systems, suggesting a potential strategy for designing inhibitors for related enzymatic active sites.

Compound Index

Biological Significance and Research Models of 4 Oxo L Glutamic Acid

Roles in Microbial Physiology and Metabolism

The glutaminase (B10826351) II pathway, and by extension 4-Oxo-L-glutamic acid, is present in various microorganisms, where it contributes to nitrogen homeostasis. researchgate.net

While the glutaminase II pathway is known to exist in bacteria, specific detailed investigations into the role and metabolism of this compound in Streptomyces species are not extensively documented in the available literature. However, related enzymatic activities have been studied in this genus. For instance, a dioxygenase from a Streptomyces species is known to act on cephalosporin (B10832234) C, and enzymes from Streptomyces have been used in the biocatalytic production of α-ketoglutaric acid from L-glutamic acid. kmle.co.kr Furthermore, the gene for an omega-amidase, the enzyme that metabolizes this compound, has been identified in Streptomyces and other prokaryotes, suggesting the functional importance of this pathway. semanticscholar.org The presence of these enzymes implies the synthesis and degradation of this compound as a metabolic intermediate in these bacteria.

In the model eukaryotic microorganism Saccharomyces cerevisiae (baker's yeast), evidence for the glutaminase II pathway has been established. Studies have identified and characterized glutamine transaminase activity in this yeast, which is the first step in the formation of this compound. researchgate.net The presence of the subsequent enzyme, ω-amidase (Nit2), which hydrolyzes this compound, has also been confirmed in yeast. researchgate.netbiorxiv.org The coordinated action of these enzymes points to a functional pathway for glutamine degradation via this compound in yeast. Research has shown that the glutamine transaminase in S. cerevisiae can utilize various α-keto acids as substrates and its activity is regulated by the availability of different nitrogen sources. researchgate.net

Table 1: Glutamine Transaminase Activity in Saccharomyces cerevisiae

2-Oxo Acid SubstrateRelative Activity (%)
2-Oxoglutarate100
Phenylpyruvate~70
Pyruvate (B1213749)Data not specified
GlyoxylateData not specified
Source: Based on findings in S. cerevisiae, indicating substrate flexibility. researchgate.net

Occurrence and Function in Plant Biochemistry

The glutaminase II pathway is also a feature of plant metabolism, where it is implicated in nitrogen assimilation and homeostasis. researchgate.net

Direct and detailed research on the specific interplay between this compound and photosynthetic metabolism is limited. However, the glutaminase II pathway's role in nitrogen metabolism suggests an indirect connection. Nitrogen assimilation is fundamentally linked to photosynthesis, as the carbon skeletons and reducing power generated during photosynthesis are essential for converting inorganic nitrogen into amino acids. The glutaminase II pathway, by providing a route for glutamine metabolism to α-ketoglutarate, contributes to the pool of carbon and nitrogen intermediates that are central to the interplay between carbon and nitrogen metabolism in photosynthetic organisms. One study has noted that the asparaginase (B612624) II pathway, which is analogous to the glutaminase II pathway, is important in photorespiratory nitrogen metabolism in plants. touro.edu

This compound, as an intermediate of the glutaminase II pathway, is involved in plant nitrogen assimilation. This pathway provides an alternative to the primary glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) cycle for the utilization of glutamine. By converting glutamine to α-ketoglutarate, the pathway helps to balance the cellular pools of key nitrogen and carbon metabolites. researchgate.net The presence of the glutaminase II pathway in plants suggests a role in the fine-tuning of nitrogen metabolism in response to varying environmental conditions and developmental stages.

Studies in in vitro Cellular and Animal Models

In animal systems, research on this compound has largely focused on its role in metabolic disorders and cancer, with a significant emphasis on its utility as a biomarker.

In vitro studies using various cell lines have been instrumental in elucidating the function of the glutaminase II pathway. Research has shown that in some cancer cells, which exhibit a high rate of glutamine consumption (a phenomenon termed "glutamine addiction"), the glutaminase II pathway contributes to the generation of α-ketoglutarate, which is then used to fuel the TCA cycle. nih.govnih.gov This suggests that this compound is a key metabolite in supporting the proliferation of these cancer cells. smolecule.com

Animal models, particularly in rats, have been crucial in understanding the physiological and pathological relevance of this compound. Studies have shown that this metabolite is present in the liver, kidney, and brain of rats. mdpi.com A significant body of research has focused on its role in hyperammonemic conditions, such as hepatic encephalopathy and inborn errors of the urea (B33335) cycle. In these conditions, elevated levels of ammonia (B1221849) lead to increased synthesis of glutamine in the brain. This, in turn, can drive the glutaminase II pathway, leading to an accumulation of this compound in the cerebrospinal fluid. smolecule.comnih.gov This has led to the proposal of this compound as a potential biomarker for these disorders.

Table 2: Changes in this compound (αKGM) and α-Ketoglutarate (αKG) Levels in a Rat Model of Chronic Hepatoencephalopathy

TissueChange in αKGM LevelChange in αKG Level
BrainDecreased (~1.2-2.5 fold)Increased (~1.5-12 fold)
KidneysDecreased (~1.2-2.5 fold)Increased (~1.5-12 fold)
LiverDecreased (~1.2-2.5 fold)Increased (~1.5-12 fold)
Blood PlasmaDecreased (~1.2-2.5 fold)Increased (~1.5-12 fold)
Source: Based on findings in a thioacetamide-induced rat model of chronic hepatoencephalopathy. mdpi.comnih.govnih.gov

These studies in animal models highlight the importance of the metabolic pathway involving this compound in both normal physiology and in the context of disease.

Biochemical Studies in Mammalian Tissues (excluding clinical trials)

Comprehensive biochemical studies on this compound in mammalian tissues are conspicuously absent from the public scientific record. There are no published reports detailing its isolation from mammalian tissues, its interaction with enzymes, or its general biochemical properties under physiological conditions. Research on related compounds, such as 4-hydroxy-L-glutamic acid, has shown their involvement in amino acid metabolism, but these findings cannot be directly extrapolated to the 4-oxo derivative. Without dedicated biochemical characterization, its potential roles remain purely speculative.

Implications for Cellular Homeostasis and Stress Response Mechanisms (research focus)

Cellular homeostasis involves the maintenance of a stable internal environment, and cells have intricate stress response mechanisms to cope with various challenges. Glutamate and glutamine are known to be crucial for maintaining cellular homeostasis, with their metabolism being linked to processes like redox balance and energy production. nih.gov However, there is no research to indicate how this compound might impact these delicate balances. It is unknown whether it can be utilized by cells, if it acts as a signaling molecule, or if its presence could induce a cellular stress response.

Advanced Analytical Methodologies for 4 Oxo L Glutamic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 4-Oxo-L-glutamic acid, enabling its separation from complex biological matrices. The choice of technique is dictated by the analyte's physicochemical properties and the research question at hand.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives. nih.gov Due to the high polarity of compounds like this compound, specialized HPLC modes are often required for effective separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating highly polar compounds that are poorly retained on traditional reversed-phase columns. helixchrom.com An Amaze TH Tri-Modal HILIC column, for example, can be used to separate key components of the glutamate (B1630785) metabolome. helixchrom.com The mobile phase typically consists of a water and acetonitrile (B52724) mixture, with additives like ammonium (B1175870) formate (B1220265) to improve ionization for mass spectrometry detection. helixchrom.com

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. This technique is highly effective for amino acids, which are zwitterionic. An ion-exchange column, often a sodium cation-exchange column, is used to separate glutamic acid and its analogues. europa.euscirp.org Post-column derivatization with reagents like ninhydrin (B49086) allows for spectrophotometric detection at 570 nm. europa.eu This method has been validated for determining glutamine and can be adapted for related compounds. scirp.org

Detection Methods: While UV detection is common, more sensitive and selective methods are often preferred. Fluorescence detection, following derivatization with a fluorogenic reagent, offers enhanced sensitivity. researchgate.net However, coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of selectivity and sensitivity, enabling both quantification and structural confirmation. helixchrom.com

A typical HPLC method for a related compound, glutamic acid, is detailed below.

ParameterConditionReference
Column Zorbax RRHD Eclipse Plus C18 nih.gov
Mobile Phase A 0.1% formic acid, 0.02% heptafluorobutyric acid in water nih.gov
Mobile Phase B 0.1% formic acid, 0.02% heptafluorobutyric acid in 90% acetonitrile, 10% methanol (B129727) nih.gov
Flow Rate 0.3 mL/min nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolite analysis, offering high chromatographic resolution. However, the inherent polarity and low volatility of amino acids like this compound necessitate a chemical derivatization step prior to analysis. sigmaaldrich.com Derivatization serves to increase volatility and improve chromatographic peak shape. sigmaaldrich.comjfda-online.com

Common derivatization strategies involve two main steps:

Esterification: The carboxyl groups are esterified, for example, using 2 M HCl in methanol or isobutanol. nih.govnih.gov

Acylation: The amino and hydroxyl groups are acylated. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used. sigmaaldrich.comnih.govresearchgate.net

A critical consideration during derivatization is the potential for side reactions. For instance, γ-glutamyl peptides and even glutamic acid can undergo intramolecular conversion to pyroglutamate (B8496135) (5-oxo-proline) under certain derivatization conditions, such as heating with methanolic HCl. nih.govresearchgate.net Researchers must optimize reaction conditions to either minimize this conversion or use it as a basis for quantification if the conversion is reproducible and stoichiometric. nih.gov

The resulting derivatives produce characteristic fragments upon electron ionization, which allows for confident identification and quantification by mass spectrometry. sigmaaldrich.com

Derivatization ReagentTarget Functional GroupKey CharacteristicsReference
MTBSTFA Active hydrogens (OH, NH2, SH)Forms stable t-butyldimethylsilyl (TBDMS) derivatives; requires heating. sigmaaldrich.com
Pentafluoropropionic Anhydride (PFPA) Amino and hydroxyl groupsProduces highly electronegative derivatives suitable for electron-capture negative-ion chemical ionization (ECNICI-MS) for enhanced sensitivity. nih.govresearchgate.net
Methyl Chloroformate Amino groupsFast reaction, but can induce hydrolysis of proteins and peptides under alkaline conditions. researchgate.net

Mass Spectrometry (MS) Applications in Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool in metabolomics, providing unparalleled sensitivity and structural information. For this compound research, various MS techniques are employed for everything from initial discovery to detailed metabolic flux analysis.

Tandem mass spectrometry (MS/MS) is the gold standard for quantifying low-abundance metabolites in complex biological samples. nih.gov By coupling two mass analyzers in series, MS/MS offers exceptional specificity. The first analyzer selects a precursor ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell. The second analyzer scans the resulting product ions, creating a characteristic fragmentation spectrum.

This technique is often performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. acs.orgosu.edu This approach significantly enhances the signal-to-noise ratio, allowing for highly sensitive and accurate quantification. acs.org MS/MS is crucial for distinguishing isomers and avoiding analytical artifacts. For example, adequate chromatographic separation is necessary to differentiate endogenous pyroglutamic acid from that formed in-source from the cyclization of glutamine or glutamic acid, a phenomenon that can be characterized and controlled using MS/MS. acs.orgresearchgate.net

The application of MS/MS has been instrumental in newborn screening for metabolic disorders related to amino and organic acids. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm). nih.govosti.gov This capability is essential for two primary reasons in the context of this compound research:

Formula Determination: The precise mass of a metabolite allows for the confident determination of its elemental composition, a critical first step in identification. scripps.edu

Isotopic Labeling: HRMS is crucial for studies involving stable isotope tracers (e.g., ¹³C, ¹⁵N, ¹⁸O). nih.govcore.ac.uk These studies are designed to trace the metabolic fate of precursors and measure metabolic fluxes. HRMS can resolve the isotopic envelopes of labeled and unlabeled metabolites, allowing for the calculation of isotopic enrichment. nih.gov This is particularly valuable when measuring very low levels of enrichment, as HRMS can resolve interferences from contaminant ions that might affect measurements on lower-resolution instruments like triple quadrupoles. nih.gov The use of ¹⁸O-labeling, for example, introduces a mass shift that requires high-resolution instruments to segregate the isotopic patterns for quantification. core.ac.uk

Mass Spectrometry TechniquePrimary ApplicationKey AdvantagesReference
Tandem MS (MS/MS) Targeted quantification, Metabolite profilingHigh sensitivity and specificity (especially in MRM mode), structural confirmation through fragmentation. nih.govacs.org
High-Resolution MS (HRMS) Untargeted metabolomics, Isotopic labeling studiesHigh mass accuracy for elemental composition determination, resolving power to separate isotopic envelopes and interferences. nih.govscripps.edu

Spectroscopic Methods in Quantitative and Qualitative Analysis

While chromatography and mass spectrometry are dominant, spectroscopic methods provide complementary information, particularly for structural confirmation and bulk quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. bmrb.iohmdb.ca For L-glutamic acid, characteristic peaks in the ¹H NMR spectrum include a triplet for the alpha-proton (α-CH) around 3.75 ppm and multiplets for the beta (β-CH₂) and gamma (γ-CH₂) protons between 2.1 and 2.5 ppm. researchgate.net Advanced techniques like solid-state ¹⁷O NMR can also be employed, providing sensitive probes of the local electronic structure of the carboxyl groups. ox.ac.uk

Spectrophotometric Assays: Enzymatic assays coupled with spectrophotometry offer a simple and cost-effective method for quantifying specific metabolites. For L-glutamate, an assay can be based on the enzyme L-glutamate oxidase, which catalyzes the oxidation of L-glutamate, producing α-ketoglutarate, ammonia (B1221849), and hydrogen peroxide. nih.gov The hydrogen peroxide produced can then be measured in a peroxidase-coupled reaction that generates a colored product, which is quantified by its absorbance. nih.gov Another method uses L-glutamate dehydrogenase (GlDH) in the presence of NAD⁺, where the formation of NADH is monitored spectrophotometrically. megazyme.com These methods are highly specific due to the enzymatic reaction and can be adapted for use in manual, auto-analyzer, or microplate formats. megazyme.com

Spectroscopic TechniqueInformation ProvidedTypical ApplicationReference
Nuclear Magnetic Resonance (NMR) Detailed molecular structure, atomic connectivityUnambiguous structural confirmation of isolated compounds. bmrb.ioresearchgate.netox.ac.uk
Enzymatic Spectrophotometry Quantitative concentrationRoutine quantification in various sample types (e.g., food, clinical). nih.govmegazyme.com

Enzymatic Assays for Specific Detection and Activity Monitoring

While no specific enzymatic assay for this compound has been formally documented, a highly specific and sensitive assay could be developed based on established principles, particularly the use of coupled enzyme reactions. nih.gov Such an assay would be crucial for studying the metabolism of this compound or quantifying it in biological samples.

A theoretical assay could be designed using a hypothetical NADH- or NADPH-dependent ketoreductase that specifically recognizes this compound as its substrate. In this system, the reductase would catalyze the conversion of the 4-oxo group to a 4-hydroxy group, consuming one molecule of NADH or NADPH in the process. The rate of NADH/NADPH oxidation can be continuously monitored by the decrease in absorbance at 340 nm. upenn.edunih.gov This rate is directly proportional to the activity of the reductase and, under substrate-limiting conditions, to the concentration of this compound.

The development of such an assay would first require the discovery and purification of an enzyme with high specificity for this compound, such as a putative "4-oxo-L-glutamate reductase."

Table 3: Components of a Hypothetical NADH-Coupled Enzymatic Assay for this compound

ComponentPurpose
SampleSource of this compound
Buffer System (e.g., Tris-HCl)Maintain optimal pH for enzymatic activity
4-Oxo-L-glutamate Reductase (putative)The specific enzyme that catalyzes the reaction
NADH or NADPHThe coenzyme that is oxidized; its consumption is monitored
SpectrophotometerTo measure the change in absorbance at 340 nm over time

Synthetic Chemistry Approaches to 4 Oxo L Glutamic Acid and Its Research Analogs

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry at the C2 and C4 positions of 4-oxo-L-glutamic acid is paramount for its biological activity. Chemists have developed various strategies to control the three-dimensional arrangement of atoms during its synthesis.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including amino acids. nih.gov In the context of this compound, this approach focuses on the stereocontrolled introduction of the C4-oxo group. While direct asymmetric catalysis to form the this compound backbone is not extensively documented, related strategies for analogous structures, such as 4-hydroxy-4-substituted glutamic acids, have been explored. For instance, cycloaddition reactions using nitrones in the presence of a catalyst can produce highly stereoselective products that can serve as precursors to 4-substituted glutamic acid derivatives. nih.gov The principles of asymmetric catalysis, including the use of chiral catalysts to influence the stereochemical outcome of a reaction, are fundamental to these methods. nih.gov

The "chiral pool" is a collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. wikipedia.org L-glutamic acid, being an abundant and inexpensive amino acid, is an ideal chiral pool precursor for the synthesis of this compound and its analogs. acs.orggoogle.com This strategy preserves the inherent chirality of the starting material throughout the synthetic sequence. wikipedia.org

A common approach involves the protection of the amino and carboxylic acid groups of L-glutamic acid, followed by modification at the C4 position. For example, L-pyroglutamic acid, a derivative of L-glutamic acid, can be used as a starting material. google.com The synthesis can involve derivatization to introduce a methylene (B1212753) group, followed by ring-opening to yield the linear glutamic acid structure. google.com Another method involves the enzymatic reductive amination of a keto-acid precursor to produce stereospecifically labeled L-glutamic acid. dntb.gov.ua

Starting MaterialKey TransformationProductReference
L-Glutamic AcidProtection, derivatization, deprotection4-substituted-L-glutamic acid analogs acs.orggoogle.com
L-Pyroglutamic AcidDerivatization, ring-openingγ-methylene-L-glutamic acid google.com
4-[2H2]-2-ketoglutaric acidEnzymatic reductive amination4-[2H2]-L-glutamic acid dntb.gov.ua

Strategies for Derivatization and Analog Generation for Research Purposes

To probe the biological roles of this compound, researchers synthesize various analogs. These derivatives can be used to study enzyme mechanisms, trace metabolic pathways, or act as inhibitors of specific enzymes.

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. The synthesis of isotopically labeled this compound allows researchers to follow its uptake, distribution, and transformation within an organism. For example, L-[4-¹³C]glutamic acid has been synthesized from sodium [2-¹³C]acetate. researchgate.net Similarly, (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), a derivative of L-glutamic acid, is used as a PET biomarker. nih.gov The radiosynthesis of [¹⁸F]FSPG involves the nucleophilic substitution of a precursor with [¹⁸F]fluoride. nih.gov

Labeled CompoundIsotopePrecursorApplicationReference
L-[4-¹³C]Glutamic acid¹³CSodium [2-¹³C]acetateMetabolic tracing researchgate.net
(S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid¹⁸FProtected naphthylsulfonyloxy-propyl-L-glutamate derivativePET imaging nih.gov
4-[2H2]-L-glutamic acid²H4-[2H2]-2-ketoglutaric acidMetabolic studies dntb.gov.ua

The structural features of this compound make it a promising scaffold for designing enzyme inhibitors and substrate mimics. By modifying its structure, researchers can create molecules that bind to the active site of an enzyme, blocking its activity. For example, derivatives of glutamic acid have been explored as inhibitors of leukotriene A4 hydrolase. nih.gov The 4-oxo-β-lactam scaffold, which shares some structural similarities, has been identified as a novel inhibitor for rhomboid proteases and other enzymes like dipeptidyl peptidases 8 and 9. researchgate.netresearchgate.net These inhibitors often work by covalently modifying the active site of the enzyme. researchgate.net

Inhibitor ScaffoldTarget Enzyme(s)Mechanism of ActionReference
Arylamide of glutamic acidLeukotriene A4 hydrolaseCompetitive inhibition nih.gov
4-Oxo-β-lactamRhomboid proteases, Dipeptidyl peptidases 8/9Covalent modification of active site researchgate.netresearchgate.net
N-substituted oxamatesLactate dehydrogenase (LDH)Competitive inhibition tandfonline.com
Glutamic acid derivativesGlutamine synthetasePotential inhibition (computational study) nih.gov

Mechanistic Insights from Synthetic Pathway Development

The development of synthetic routes to this compound and its analogs often provides valuable insights into reaction mechanisms. For instance, studies on the synthesis of stereospecifically deuterated L-glutamic acid revealed that the reduction of 4-hydroxyglutamic acids proceeds with a significant degree of inversion of configuration. dntb.gov.ua Understanding such mechanistic details is crucial for designing more efficient and selective synthetic strategies.

The exploration of radical cyclizations has also offered mechanistic insights. For example, the 5-endo-trig cyclization of certain radical species, a process that is typically considered unfavorable according to Baldwin's rules, has been successfully employed in the synthesis of related heterocyclic systems. acs.org Density functional theory (DFT) calculations have been used to understand the C-C bond-forming step in copper-hydride catalyzed hydroformylation reactions, suggesting a frontside SE2 mechanism. acs.org These theoretical and experimental studies contribute to a deeper understanding of the fundamental principles governing chemical transformations, which can then be applied to the synthesis of complex molecules like this compound.

Research Applications and Methodological Utility of 4 Oxo L Glutamic Acid

Use as a Biochemical Probe in Metabolic Studies

As a structural analog of L-glutamate and α-ketoglutarate (2-oxoglutarate), 4-oxo-L-glutamic acid is instrumental in probing the intricacies of amino acid and keto acid metabolism. wikipedia.orgnih.gov

This compound and its derivatives have been utilized to investigate the active sites and mechanisms of enzymes involved in glutamate (B1630785) metabolism. For instance, a related chloroketone analog, L-2-amino-4-oxo-5-chloropentanoic acid, was used to study rat renal phosphate-dependent glutaminase (B10826351). This compound led to the inactivation of the enzyme, and importantly, this inactivation was specifically reduced by glutamate, but not glutamine. nih.gov This finding provided evidence for a distinct glutamate binding site on the enzyme, separate from the glutamine substrate site, contributing to a deeper understanding of the enzyme's subunit structure and catalytic process. nih.gov

The regulation of glutamate metabolic enzymes is complex, involving various activators and inhibitors that control the reversible conversion of L-glutamate to α-ketoglutarate. nih.gov Compounds like this compound, by mimicking natural substrates or intermediates, can help identify and characterize the regulatory sites on these enzymes.

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a cell. nih.gov Isotopically labeled tracers are essential for these studies, allowing researchers to follow the path of atoms through metabolic networks. While direct studies using isotopically labeled this compound are not extensively documented in the reviewed literature, the principle of using labeled analogs is well-established for related compounds like glutamine and glutamate. nih.govnih.gov

For example, ¹³C-labeled glutamine is used to trace its anaplerotic functions in the TCA cycle, a central hub of cellular metabolism. nih.gov Similarly, a labeled version of this compound could theoretically be used to probe the activity of specific pathways. Its uptake and conversion by cells would provide insights into the enzymes that can process this analog and how its metabolism integrates with central carbon and nitrogen pathways. Such studies are crucial for understanding the metabolic reprogramming that occurs in various physiological and pathological states. nih.gov

Application in Enzyme Assay Development and Validation

Enzyme assays are fundamental for measuring enzyme activity, and the development of robust and specific assays is critical for biochemical research. cradle.bio this compound and other keto acids can serve as substrates or inhibitors in the development of new assays, particularly for transaminases and dehydrogenases. nih.gov

A common strategy in enzyme assays is to couple the reaction of interest to a dehydrogenase that uses NADH or NADPH, allowing the reaction to be monitored spectrophotometrically. nih.gov For instance, an assay for branched-chain L-amino acid aminotransferase was developed by coupling the transamination of L-glutamate to the reduction of a 2-oxo acid, which was then linked to the oxidation of NADH. nih.gov This principle can be adapted to develop assays for enzymes that interact with this compound.

The validation of an assay ensures its accuracy, precision, and robustness. nih.govmdpi.com This process involves using known standards and controls. This compound could be used as a reference compound or a specific inhibitor to validate assays for enzymes involved in glutamate or keto acid metabolism. For example, in an assay for an enzyme that is expected to be inhibited by this compound, its inclusion would serve as a negative control to demonstrate the specificity of the assay.

The table below outlines the principles of enzyme assays where a keto acid like this compound could be utilized.

Assay TypePrinciplePotential Role of this compound
Spectrophotometric Assay Measures the change in absorbance of a chromophore produced or consumed during the reaction. Often coupled to NADH/NADPH-dependent dehydrogenases. nih.govmegazyme.comCould act as a substrate for a specific dehydrogenase or as an inhibitor to test assay specificity.
Fluorometric Assay Uses substrates that release a fluorescent molecule upon enzymatic action, offering high sensitivity. nih.govA chemically modified, fluorogenic version of this compound could be synthesized to serve as a specific substrate.
Chromatographic Assay Separates and quantifies substrates and products using techniques like HPLC. researchgate.netCan be used to directly measure the conversion of this compound to a product, or its formation from a precursor.

This table is generated based on established principles of enzyme assay development and the known chemical properties of keto acids.

Contribution to the Understanding of Oxo-Acid Biology

Oxo-acids, also known as keto acids, are organic compounds containing both a carboxylic acid and a ketone group. wikipedia.org They are pivotal intermediates in numerous metabolic pathways. wikipedia.org Alpha-keto acids, such as α-ketoglutarate, are central to the citric acid cycle and amino acid metabolism, while gamma-keto acids, the class to which this compound belongs, also have significant biological roles. wikipedia.org

The study of this compound and its analogs contributes to the broader understanding of oxo-acid biology in several ways:

Enzyme Specificity: Investigating how enzymes differentiate between various oxo-acid structures (e.g., α-keto vs. γ-keto acids) provides insight into the structural basis of enzyme specificity and catalysis.

Metabolic Regulation: The interaction of this compound with metabolic enzymes can reveal new regulatory mechanisms. For example, the compound oxo-4-methylpentanoic acid has been shown to direct the metabolism of GABA into the Krebs cycle by influencing transaminase reactions and generating 2-oxoglutarate. nih.gov This highlights how specific oxo-acids can modulate metabolic fluxes.

Pathway Interconnections: The metabolism of glutamate is intricately linked with many pathways, including the synthesis of other amino acids, the urea (B33335) cycle, and neurotransmitter metabolism. nih.govwikipedia.org By using analogs like this compound as probes, researchers can untangle these complex interconnections.

The study of various oxo-acid dehydrogenase complexes, such as the pyruvate (B1213749) dehydrogenase complex (PDC) and the oxoglutarate dehydrogenase complex (OGDC), has been fundamental to understanding metabolic regulation. wikipedia.org While this compound is not a direct substrate for these specific complexes, its study contributes to the general knowledge base of how oxo-acids are metabolized and how they participate in cellular signaling and regulation.

Future Directions and Emerging Research Avenues

Unexplored Biochemical Pathways Involving 4-Oxo-L-glutamic Acid

Glutamate (B1630785) is a central hub in metabolism, involved in nitrogen assimilation, amino acid biosynthesis, and energy production. nih.govillinois.eduresearchgate.net It is synthesized from precursors like glutamine, α-ketoglutarate, and 5-oxoproline. nih.gov The conversion of 5-oxoproline to L-glutamate is a key step in the γ-glutamyl cycle, catalyzed by the enzyme 5-oxoprolinase, which requires ATP. nih.govnih.govpnas.orgpnas.org Given that this compound is in equilibrium with 5-oxoproline, its potential involvement in this cycle and other pathways warrants deeper investigation.

Future research could focus on:

The γ-Glutamyl Cycle: While the conversion of 5-oxoproline is established, the direct role or transient existence of the this compound tautomer within the active site of 5-oxoprolinase remains an open question. Exploring the enzyme's mechanism in greater detail could reveal a specific role for this open-chain form.

Nitrogen Metabolism: Glutamate is a primary nitrogen donor for the synthesis of numerous amino acids and nucleotides. nih.gov Unexplored pathways may exist where this compound acts as a specific substrate or intermediate in nitrogen transfer reactions, potentially regulated by distinct enzymes yet to be identified.

Cancer Metabolism: Cancer cells exhibit altered metabolism, with a high reliance on glutamine and glutamate for proliferation (a process known as glutaminolysis). nih.govnih.gov The intermediates of glutamate metabolism are critical for fueling the TCA cycle and providing building blocks for cancer cells. nih.gov Investigating whether this compound accumulates or plays a unique signaling role in the tumor microenvironment could open new avenues for cancer research.

Secondary Metabolite Biosynthesis: Glutamate serves as a precursor for a variety of secondary metabolites. illinois.edu The potential for this compound to be shunted into novel biosynthetic pathways in plants, fungi, or bacteria is a promising area for genome mining and metabolic engineering.

Development of Advanced Analytical Techniques for in situ Detection

The accurate detection and quantification of this compound in biological samples are challenging due to its relationship with L-glutamate and its tendency to cyclize to L-pyroglutamic acid (pGlu). nih.govresearchgate.net Advanced analytical techniques are crucial for understanding its dynamics in situ.

Current and Future Analytical Approaches

TechniquePrincipleApplication & Future Directions for this compound
LC-MS/MS Separates molecules by liquid chromatography followed by mass-to-charge ratio detection.Current methods face challenges with the in-source cyclization of glutamic acid and glutamine to pyroglutamic acid, which can interfere with accurate measurement. nih.govresearchgate.netacs.org Future work should focus on developing chromatographic conditions that can separate these isomers and using isotopic internal standards and optimized mass spectrometry parameters to improve accuracy. nih.govresearchgate.net
GC-MS Separates volatile derivatives of analytes by gas chromatography before mass analysis.Derivatization is required, and studies have shown that γ-glutamyl peptides can convert to pyroglutamate (B8496135) during this process. nih.gov Advanced derivatization strategies that specifically stabilize the open-chain 4-oxo form are needed for unambiguous detection.
Biosensors Utilize biological components (e.g., enzymes, antibodies) coupled with a transducer to detect a specific molecule.Amperometric biosensors using L-glutamate oxidase have been developed for L-glutamic acid. nih.gov Genetically encoded fluorescent biosensors have also been created for glutamine and other metabolites. acs.orgnih.gov A key future direction is the development of highly specific biosensors, potentially using engineered enzymes or aptamers, that can distinguish this compound from glutamate and pyroglutamate for real-time in situ imaging in living cells.
Capillary Electrophoresis (CE)-MS Separates ions based on their electrophoretic mobility in a capillary, coupled with mass spectrometry.CE offers high separation efficiency and could potentially resolve the different isomers and tautomers. Developing robust CE-MS methods could provide a powerful tool for analyzing the metabolism of this compound in complex biological matrices.

Rational Design of Novel Enzyme Modulators Based on this compound Structure

The constrained and reactive nature of the this compound structure makes it an attractive scaffold for designing novel enzyme inhibitors and modulators. The glutamic acid backbone itself is a common feature in many biologically active molecules and has been used as a starting point for drug design. nih.govnih.gov

Examples of enzyme modulation based on related structures include:

ADAMTS Inhibitors: Compounds based on an α-glutamic acid scaffold have been synthesized and shown to inhibit ADAMTS-4 and ADAMTS-5, enzymes implicated in osteoarthritis. nih.gov

MurD Ligase Inhibitors: D-glutamic acid-based inhibitors have been designed to target MurD ligase, an essential enzyme in bacterial peptidoglycan biosynthesis, making it a target for novel antibacterial drugs. acs.org

Glutamate Carboxypeptidase II (GCPII) Inhibitors: This enzyme is a target for neurological disorders. Molecular modeling has been used to understand how potent inhibitors based on glutamate analogues bind to the active site. nih.gov

The 4-oxo functionality introduces a key chemical feature—a ketone group—that can be exploited for rational design. Future research in this area could involve:

Covalent Inhibitors: The ketone group of this compound can potentially form covalent bonds (e.g., Schiff bases) with lysine (B10760008) residues in an enzyme's active site, leading to irreversible inhibition.

Transition-State Analogs: Its structure can mimic the transition state of enzymatic reactions involving glutamate, allowing it to act as a potent competitive inhibitor.

Scaffold for Combinatorial Chemistry: The this compound framework can be systematically modified to create libraries of compounds. These libraries can then be screened against various enzymes, such as glutaminases, transaminases, and synthetases, which are crucial in many diseases, including cancer. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

Computational methods are indispensable for understanding the behavior of molecules like this compound at the atomic level. These techniques can predict molecular properties, simulate interactions with biological targets, and guide the design of new experiments.

Key Computational Approaches

MethodDescriptionApplication to this compound
Quantum Chemical Calculations Uses quantum mechanics to calculate molecular properties like structure, stability, and reactivity.Can be used to determine the relative stability of the this compound tautomer versus its cyclic 5-oxoproline form under different conditions (e.g., in gas phase vs. aqueous solution). acs.org It can also elucidate the mechanism of its enzymatic conversion.
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor target.Docking studies can screen virtual libraries of this compound derivatives against the active sites of enzymes like glutaminase (B10826351) or glutamate carboxypeptidase II to identify potential inhibitors. nih.govnih.govscirp.orgresearchgate.net
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time, providing insight into the dynamic nature of biological systems.MD simulations can reveal the conformational changes in both this compound and its target enzyme upon binding. This can help understand the binding mechanism and stability of the complex, as demonstrated in studies of related peptides. dergipark.org.tr

Future computational work will likely focus on integrating these methods. For instance, quantum calculations could provide accurate parameters for MD simulations of this compound interacting with an enzyme. The resulting dynamic picture could then inform the design of more potent and selective enzyme modulators, accelerating the discovery of new therapeutic agents. nih.govnih.gov

Q & A

Q. What experimental techniques are recommended for characterizing polymorphic transformations in 4-Oxo-L-glutamic acid?

Methodological Answer: Polymorphic transformations can be monitored using a combination of in situ analytical techniques. For example:

  • Focused Beam Reflectance Measurement (FBRM) tracks changes in crystal chord length distribution.
  • Raman Spectroscopy identifies polymorphic forms by detecting vibrational modes unique to each crystal structure.
  • ATR-FTIR Spectroscopy measures liquid-phase concentration profiles during dissolution and crystallization . These techniques, when combined with population balance modeling, provide insights into dissolution, nucleation, and growth kinetics .

Q. How should researchers design experiments to study solvent-mediated polymorphic transformations of this compound?

Methodological Answer: Key steps include:

  • Conducting batch experiments at controlled temperatures to observe metastable-to-stable form transitions.
  • Measuring solute concentration, polymorphic fractions, and crystal size distributions over time.
  • Using temperature-dependent growth rate constants (derived from Arrhenius equations) to model transformation kinetics. Evidence shows that β-form growth rates are often rate-limiting, requiring precise control of supersaturation and nucleation conditions .

Advanced Research Questions

Q. How can contradictions in nucleation and growth kinetics data during polymorphic transformations be resolved?

Methodological Answer: Discrepancies often arise from incomplete in situ data or oversimplified models. To address this:

  • Integrate multi-modal in situ data (e.g., FBRM, Raman, ATR-FTIR) to cross-validate nucleation/growth rates.
  • Apply population balance equations that account for both α-form dissolution and β-form nucleation/growth.
  • Use computational fluid dynamics (CFD) to model shear rate distributions and their impact on agglomeration kinetics . For example, in l-glutamic acid studies, combining experimental data with CFD-derived collision frequencies improved agglomeration kernel accuracy .

Q. What strategies stabilize metastable polymorphs of this compound under varying thermodynamic conditions?

Methodological Answer: Metastable forms can be stabilized via:

  • Additive Selection : Use conformationally mimetic additives that selectively inhibit stable polymorph nucleation. For l-glutamic acid, additives matching the β-form’s conformation stabilized the α-form by disrupting critical nuclei assembly .
  • Supersaturation Control : Maintain supersaturation levels below the critical threshold for stable polymorph nucleation through controlled cooling or antisolvent addition .

Q. How does agglomeration impact particle size distribution in this compound precipitation processes?

Methodological Answer: Agglomeration kinetics can be quantified using:

  • Seeded Batch Experiments : Measure size distribution changes under controlled supersaturation and stirring rates.
  • Population Balance Models (PBMs) : Decompose agglomeration kernels into collision frequency (size-dependent) and probability (shear rate-dependent). Studies on α l-glutamic acid demonstrated that CFD-derived shear rates improve PBM accuracy, revealing that higher stirring rates reduce agglomeration by increasing shear-induced breakage .

Data-Driven Research Considerations

Q. What statistical methods are suitable for analyzing contradictory data in polymorphic transformation studies?

Methodological Answer:

  • Parameter Estimation Techniques : Use nonlinear regression to fit kinetic models (e.g., nucleation rate, growth rate) to experimental data.
  • Sensitivity Analysis : Identify parameters with the highest uncertainty (e.g., β-form growth rate constants) and refine experiments to reduce error .
  • Bayesian Inference : Incorporate prior knowledge (e.g., temperature-dependent growth trends) to resolve ambiguities in nucleation mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.